6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol and related compounds often involves complex reactions that require precise conditions. A notable method involves the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids catalyzed by rhodium, leading to the formation of multi-substituted dihydronaphthalene scaffolds. This process showcases the use of transition metal catalysis in constructing complex molecular architectures from simpler precursors (Fang et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has been elucidated using various analytical techniques. For instance, the structure of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 was determined, highlighting the ability to understand complex molecular geometries and the arrangement of atoms within such molecules through advanced spectroscopy and crystallography methods (Lee et al., 1995).
Scientific Research Applications
Synthesis and Chemical Reactivity :
- It was used as a precursor in the synthesis of chrysenes and other fused phenanthrenes through a palladium(0) coupling—electrocyclic ring closure sequence (Gilchrist & Summersell, 1988).
- It has been subjected to regioselective bromination, leading to the synthesis of various thiabiscyclanones. These derivatives show promise as stabilizing agents for cholera sera storage (Pankratov et al., 2004).
- A study explored its reductive debromination using tetrakis(dimethylamino)ethylene (TDAE), creating tetrahydronaphthalenes (Nishiyama et al., 2005).
Asymmetric Synthesis and Optical Activity :
- It served as a chiral auxiliary in Reformatsky-type reactions between α-bromoacyloxazolidinone and carbonyl compounds, showcasing its application in asymmetric synthesis (Orsini et al., 2005).
- Its enantiomers were isolated and used to derive the absolute configuration of various chiral centers, highlighting its role in stereochemistry research (Balani et al., 1983).
Biological Applications and Studies :
- Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol were synthesized and tested for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems, indicating its potential application in neuropharmacology (Stjernlöf et al., 1993).
- It's been used in the synthesis of benzoconduritol-C derivative via a rhodium-catalyzed reaction, potentially useful in synthetic organic chemistry and medicinal applications (Kelebekli, 2008).
Photochemical and Electron Transfer Studies :
- The compound was involved in photoreactions with amines, promoting radical cyclization and ring expansion through photoinduced electron transfer processes, showing its potential in photochemistry research (Hasegawa, 1997).
properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAONWSTEKWMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593278 | |
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
CAS RN |
173996-27-5 | |
Record name | 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.